molecular formula C15H13N3O3S B588371 Fenbendazole sulfoxide-d3 CAS No. 1228182-54-4

Fenbendazole sulfoxide-d3

Cat. No.: B588371
CAS No.: 1228182-54-4
M. Wt: 318.365
InChI Key: BEZZFPOZAYTVHN-FIBGUPNXSA-N
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Mechanism of Action

Target of Action

Fenbendazole Sulfoxide-d3 primarily targets β-tubulin , a protein that is part of the microtubules in the cells of parasites . Microtubules play a crucial role in cell division, motility, and intracellular trafficking .

Mode of Action

This compound selectively blocks the synthesis of microtubules by binding to β-tubulin . This action disrupts the formation and function of microtubules, leading to the inability of parasites to absorb nutrients, which results in their eventual death .

Biochemical Pathways

The compound’s action on β-tubulin disrupts the normal functioning of microtubules, affecting various cellular pathways. It has been suggested that this compound might enhance the activity of p53 , a potent tumor suppressor in our bodies . It also inhibits glucose uptake, reducing the number of GLUT transporters and inhibiting the enzyme hexokinase 2, crucial for cancer cell survival .

Pharmacokinetics

Studies on fenbendazole suggest that the sulphone metabolite predominates in plasma following administration . The combined area under the plasma curve (AUC) for active benzimidazole moieties following oral administration of Fenbendazole was found to be higher in unfed horses than in fed horses .

Result of Action

The binding of this compound to β-tubulin disrupts the formation and function of microtubules, leading to the inability of parasites to absorb nutrients, which results in their eventual death . This mode of action makes it effective against both adult and larval stages of many parasitic worms .

Action Environment

The efficacy of this compound could be improved by administration to unfed animals and coadministration with piperonyl-butoxide . The environment, including the nutritional status of the host, can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Fenbendazole sulfoxide-d3 is a HIF-1α agonist and activates the HIF-1α-related GLUT1 pathway . It interacts with enzymes and proteins involved in these pathways, influencing their activity and the overall biochemical reactions they are involved in .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is a microtubule destabilizing agent, causing cell-cycle arrest and mitotic cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, disrupting the normal functioning of cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

It is not clear how it interacts with transporters or binding proteins, or its effects on localization or accumulation .

Subcellular Localization

It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

Fenbendazole sulfoxide-d3, a derivative of fenbendazole, is increasingly recognized for its biological activity, particularly in antiparasitic and anticancer applications. This article delves into the compound's mechanisms of action, pharmacokinetics, and its effects on various cell types, supported by data tables and case studies.

Target Interaction

This compound primarily interacts with β-tubulin , a crucial component of microtubules in eukaryotic cells. By binding to β-tubulin, the compound disrupts microtubule polymerization, leading to impaired cellular functions in both parasitic and cancerous cells .

Cellular Pathways

The binding of this compound affects several biochemical pathways:

  • Microtubule Dynamics : Disruption of microtubule formation inhibits nutrient absorption in parasites, leading to cell death.
  • p53 Activation : The compound may enhance the activity of p53, a tumor suppressor protein, promoting apoptosis in cancer cells .

Pharmacokinetics

Fenbendazole is metabolized primarily in the liver into its sulfoxide form. Studies indicate that the sulfone metabolite predominates in plasma post-administration, with varying concentrations observed across different tissues over time .

Antiparasitic Effects

This compound exhibits significant antiparasitic activity. It is effective against various helminths and protozoa by disrupting their microtubule structures. This leads to:

  • Inhibition of nutrient uptake
  • Induction of cell death via apoptosis.

Anticancer Properties

Research has highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Studies have shown that fenbendazole at concentrations as low as 0.1 µM can trigger apoptosis in leukemia cells .

In Vitro Studies

A series of experiments have demonstrated the effects of fenbendazole on different cancer cell lines:

Cell Line Concentration (µM) Effect Mechanism
HeLa0.1 - 10Apoptosis and cell cycle arrestMitochondrial injury, caspase pathway
HL600.1 - 0.5Differentiation to granulocytesInduction of apoptosis
SNU-C50.5Apoptosis without affecting p53Enhanced oxidative stress

In these studies, lower concentrations were found to promote differentiation while higher concentrations led to direct cytotoxic effects .

In Vivo Studies

In vivo research has also been conducted to assess the efficacy of this compound in animal models:

  • A study involving SCID mice treated with fenbendazole alongside vitamin supplementation showed significant inhibition of lymphoma growth compared to controls .
  • The combination therapy resulted in altered leukocyte profiles, indicating an immune response modulation alongside direct anticancer effects .

Properties

IUPAC Name

trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZZFPOZAYTVHN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746822
Record name (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-54-4
Record name (~2~H_3_)Methyl [6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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